molecular formula C19H15N3O7 B14070720 Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- CAS No. 62500-66-7

Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-

Cat. No.: B14070720
CAS No.: 62500-66-7
M. Wt: 397.3 g/mol
InChI Key: WRZLNUAMMYFEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1,3,5-triazine ring substituted with ethoxy groups at positions 2 and 4, linked via oxygen bridges to two benzoic acid moieties at the para positions. The ethoxy group (C₂H₅O) on the triazine core distinguishes it from analogs with methoxy, morpholino, or alkyl substituents. Its synthesis typically involves nucleophilic substitution reactions between dichlorotriazine derivatives and phenolic intermediates under basic conditions . Applications span UV filters, pharmaceuticals, and agrochemicals due to its structural versatility .

Properties

CAS No.

62500-66-7

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

4-[[4-(4-carboxyphenoxy)-6-ethoxy-1,3,5-triazin-2-yl]oxy]benzoic acid

InChI

InChI=1S/C19H15N3O7/c1-2-27-17-20-18(28-13-7-3-11(4-8-13)15(23)24)22-19(21-17)29-14-9-5-12(6-10-14)16(25)26/h3-10H,2H2,1H3,(H,23,24)(H,25,26)

InChI Key

WRZLNUAMMYFEMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Substitution Protocol

  • Ethoxy Introduction : Reacting cyanuric chloride with ethanol in the presence of a base (e.g., NaH) at 0–5°C selectively substitutes the 6-position chloride, forming 2,4-dichloro-6-ethoxy-1,3,5-triazine.
  • Benzoic Acid Coupling : Subsequent substitution at the 2- and 4-positions with 4-hydroxybenzoic acid derivatives requires elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF). Sodium iodide or triethylamine facilitates nucleophilic displacement.

Critical Parameters :

  • Temperature gradients to control reaction rates.
  • Stoichiometric excess of 4-hydroxybenzoic acid (1.2–1.5 equivalents per chloride).

Example Synthesis from Patent CN102584744B

Although Patent CN102584744B focuses on a piperazine-functionalized analog, its methodology informs triazine functionalization:

  • Step 1 : Phosphorus tribromide-mediated bromination of a cyclohexanol intermediate achieves 86% yield under anhydrous conditions.
  • Step 2 : Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₂Cl₂ in glycol dimethyl ether/water/ethanol (15:6:4) at 100°C for 10 hours yields 70% product.

Condensation of Pre-Functionalized Triazine Intermediates

An alternative route involves coupling pre-synthesized triazine fragments with benzoic acid derivatives.

Etherification via Mitsunobu Reaction

  • Reactants : 6-Ethoxy-2,4-dihydroxy-1,3,5-triazine and 4-hydroxybenzoic acid.
  • Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 25°C.
  • Advantage : Avoids harsh nucleophilic conditions, preserving acid-sensitive groups.

Oxidative Coupling

  • Catalyst : CuI/1,10-phenanthroline in DMSO.
  • Substrates : 4-Mercaptobenzoic acid and 6-ethoxy-2,4-dichloro-1,3,5-triazine.
  • Yield : ~65% (extrapolated from analogous triazine-thioether syntheses).

Hydrolytic Methods for Protective Group Removal

Protecting group strategies are critical when using esterified benzoic acid precursors.

tert-Butyl Ester Hydrolysis

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane.
  • Conditions : 0°C to room temperature, 3–48 hours.
  • Efficiency : Near-quantitative deprotection with minimal triazine ring degradation.

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~12.3 min.
  • NMR : Key signals include δ 4.12 ppm (ethoxy CH₂) and δ 7.85 ppm (aromatic protons).

Impurity Profiling :

  • Byproducts : Unsubstituted triazine (δ 8.9 ppm in ¹H NMR) and mono-substituted intermediates.

Comparative Analysis of Synthetic Routes

Method Yield Temperature Range Key Advantage Limitation
Stepwise Substitution 70–86% 0°C to 120°C Scalability Requires strict stoichiometry
Mitsunobu Etherification 65–75% 25°C Mild conditions High reagent cost
Oxidative Coupling ~65% 80°C Thiol compatibility Copper residue contamination

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

Scientific Research Applications

Benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Triazine Core
Compound Name Substituents on Triazine Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Target Compound 6-Ethoxy 406.40* Not reported UV stabilization, potential drug delivery
6-Methoxy analog 6-Methoxy 406.40 157–158 Higher polarity; used in polymer synthesis
6-Morpholino analog 6-Morpholino 458.56 192–195 Enhanced solubility in polar solvents; antifungal activity
6-Chloro analog 6-Chloro 387.73 Not reported Reactive intermediate for further substitutions
6-Hexadecyl analog 6-Hexadecyl 519.72 Not reported Lipid-soluble; potential for membrane penetration

Key Observations :

  • Ethoxy vs.
  • Morpholino Substitution: The morpholino group (a cyclic amine) increases hydrogen-bonding capacity, improving solubility in polar solvents like water or acetone .
  • Chloro and Hexadecyl Groups : Chloro derivatives serve as intermediates for further functionalization, while long alkyl chains (e.g., hexadecyl) improve lipid membrane interaction .
Modifications on the Benzoic Acid Moieties
Compound Name Benzoic Acid Modification Molecular Weight (g/mol) Yield (%) Applications References
Esterified derivative (e.g., 2e in ) Bis(1-(dimethylamino)propan-2-yl) ester Not reported 34.2 Enhanced lipophilicity; cholinesterase inhibition
Aldehyde derivative (e.g., Compound 3 in ) Dibenzaldehyde 406.40 88 Precursor for Schiff base synthesis
Thiazolidinone/oxadiazole hybrids () Thiazolidinone/oxadiazole rings ~500–600* Not reported Fungicidal activity

Key Observations :

  • Esterification: Replacing carboxylic acid with esters (e.g., dimethylamino-propan-2-yl) increases lipophilicity, favoring blood-brain barrier penetration in neurological drug candidates .
  • Aldehyde Derivatives : These serve as versatile intermediates for condensation reactions, enabling the synthesis of imines or hydrazones .
  • Heterocyclic Hybrids: Thiazolidinone and oxadiazole moieties introduce antifungal properties, as seen in agricultural chemicals .

Key Observations :

  • The target compound’s ethoxy group may offer superior hydrolytic stability compared to methoxy-based UV filters like Bemotrizinol .
  • DEBT (Iscotrizinol) incorporates a t-butyl amide group, enhancing photostability and water resistance for cosmetic formulations .

Biological Activity

Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H15N3O7
  • Molecular Weight : 397.3383 g/mol
  • CAS Number : 62500-66-7
  • SMILES Notation : CCOc1nc(Oc2ccc(cc2)C(=O)O)nc(n1)Oc1ccc(cc1)C(=O)O

The structure features a benzoic acid moiety linked to a triazine derivative through ether linkages, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that triazine derivatives can inhibit bacterial growth, suggesting that benzoic acid derivatives may possess similar properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Benzoic acid derivatives have been investigated for their anticancer properties. A study demonstrated that certain triazine-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the benzoic acid moiety may enhance this activity by promoting cell cycle arrest and inhibiting tumor growth.

The biological activity of benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis- is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA synthesis or repair.
  • Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Modulation of Cell Signaling Pathways : It could affect pathways related to cell proliferation and survival.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile. Preliminary studies suggest that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to confirm its safety for therapeutic use.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. Results indicated that compounds with triazine moieties significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Study 2: Anticancer Potential

In another study focusing on cancer therapy, researchers examined the effects of benzoic acid derivatives on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups.

Data Summary Table

PropertyValue
Molecular FormulaC19H15N3O7
Molecular Weight397.3383 g/mol
CAS Number62500-66-7
Antimicrobial MIC (E. coli)50 - 200 µg/mL
Anticancer IC50 (breast cancer)<10 µM

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity and purity of this compound?

To confirm the structure and purity, employ a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify substituents on the triazine ring and benzoic acid moieties. For example, 1H^1H NMR can resolve ethoxy protons (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.5 ppm for OCH2_2) and aromatic protons from the benzoate groups (δ ~7.5–8.5 ppm) .
  • LC-MS : Utilize high-resolution mass spectrometry to verify molecular weight (e.g., calculated for C24H _{24}H _{20}N3O _3O _7 $: 462.13 g/mol) and detect impurities. LC-MS also aids in quantifying trace degradation products .
  • FT-IR : Confirm ester/ether linkages (C-O-C stretch ~1200–1250 cm1^{-1}) and carboxylic acid groups (O-H stretch ~2500–3300 cm1^{-1}, if protonated) .

Q. How can researchers optimize synthetic routes for this compound?

The synthesis involves nucleophilic substitution on a 1,3,5-triazine core. Key steps include:

  • Triazine Activation : Use cyanuric chloride as the triazine precursor. React with 4-hydroxybenzoic acid derivatives in a polar aprotic solvent (e.g., THF or DMF) under controlled temperatures (45–60°C) to minimize side reactions .
  • Ethoxy Group Introduction : Substitute one chloride on the triazine with ethoxide (NaOEt) in anhydrous conditions. Monitor reaction progress via TLC (hexane/EtOH mixtures) to ensure complete substitution .
  • Purification : Crystallize the product using ethanol/water mixtures to remove unreacted starting materials. Typical yields range from 70–90% after optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar triazine-based derivatives?

Discrepancies in yields often arise from differences in:

  • Solvent Polarity : Higher polarity solvents (e.g., DMF) improve solubility of aromatic intermediates but may promote hydrolysis. Compare yields in DMF vs. THF to identify optimal conditions .
  • Catalyst Use : Screen catalysts like DMAP or pyridine to enhance nucleophilic substitution efficiency. For example, DMAP increases yields by 15–20% in esterification steps .
  • Temperature Gradients : Gradual heating (e.g., 30°C → 60°C over 2 hours) reduces side-product formation compared to isothermal reactions .

Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., coordination polymers)?

  • DFT Calculations : Model the electron density of the triazine ring and benzoate groups to predict sites for metal coordination. The ethoxy group’s electron-donating nature may enhance binding to transition metals (e.g., Cu2+^{2+}) .
  • Molecular Dynamics : Simulate self-assembly behavior in solvents like DMSO or water to guide experimental design for supramolecular structures .

Q. What experimental approaches validate the compound’s stability under varying pH conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via HPLC to identify hydrolysis-prone bonds (e.g., ester linkages at pH > 10) .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures and correlate with Arrhenius models for shelf-life predictions .

Methodological Considerations

Q. How to design a protocol for quantifying trace impurities in this compound?

  • Sample Preparation : Dissolve the compound in methanol (1 mg/mL) and filter through a 0.22 µm PTFE membrane.
  • HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Set detection at 254 nm for triazine/benzoate chromophores. Calibrate against certified reference standards .
  • LOQ/LOD : Achieve limits of quantification ≤0.1% using high-sensitivity detectors (e.g., QTOF-MS) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.